(R)-2-Benzylpyrrolidine
Description
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Properties
IUPAC Name |
(2R)-2-benzylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMSOXIXROFRU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301672 | |
| Record name | (2R)-2-(Phenylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63328-13-2 | |
| Record name | (2R)-2-(Phenylmethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63328-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Phenylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Chiral Pyrrolidine Scaffolds in Modern Organic Chemistry
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. frontiersin.orgtandfonline.com Its prevalence is due to several key factors:
Structural Complexity and 3D Shape: Unlike flat aromatic rings, the saturated nature of the pyrrolidine scaffold allows for a greater three-dimensional arrangement of atoms. d-nb.info This "pseudorotation" of the ring enables a more thorough exploration of the pharmacophore space, which is crucial for the interaction of a molecule with its biological target. d-nb.infonih.gov
Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to the possibility of 16 different stereoisomers. nih.gov This inherent chirality is fundamental to the biological activity of many compounds, as living systems are themselves chiral.
Prevalence in Nature and Pharmaceuticals: The pyrrolidine nucleus is a common feature in a vast array of natural products, particularly alkaloids, and is found in numerous FDA-approved drugs. nih.govsemanticscholar.orgresearchgate.net This established presence underscores its compatibility with biological systems.
These attributes make chiral pyrrolidines highly sought-after building blocks for the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. uobaghdad.edu.iqlookchem.com They are also widely employed as ligands for transition metals and as organocatalysts, which are small organic molecules that can drive chemical reactions with high efficiency and stereoselectivity. nih.govbeilstein-journals.org
An Overview of R 2 Benzylpyrrolidine As a Pivotal Chiral Motif
(R)-2-Benzylpyrrolidine, with its benzyl (B1604629) group attached to the second carbon of the pyrrolidine (B122466) ring, is a particularly important chiral auxiliary and building block in asymmetric synthesis. lookchem.com Its utility stems from the defined stereochemistry at the C2 position, which can effectively control the stereochemical outcome of a reaction.
One of the primary applications of this compound and its derivatives is in organocatalysis. For instance, diarylprolinol silyl (B83357) ethers, which are derived from proline (a close relative of 2-substituted pyrrolidines), have proven to be highly efficient organocatalysts for a wide range of chemical transformations. beilstein-journals.org The bulky benzyl group in this compound can create a specific steric environment that directs incoming reagents to approach from a particular face, leading to the desired enantiomer of the product.
The synthesis of various (R)-2-substituted pyrrolidines, including the benzyl derivative, has been a subject of extensive research. Methods often start from readily available chiral materials, such as the amino acid L-proline, or employ asymmetric synthetic strategies to establish the crucial stereocenter. psu.edujst.go.jp
Research Trajectories and Scope of Academic Inquiry for R 2 Benzylpyrrolidine
Enantioselective and Diastereoselective Synthesis Routes to the Pyrrolidine Core
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. This section explores various methodologies that enable the enantioselective and diastereoselective formation of the pyrrolidine ring.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recycled.
N-tert-Butanesulfinyl imines, derived from the readily available (R)- or (S)-tert-butanesulfinamide, have emerged as highly versatile intermediates for the asymmetric synthesis of amines and their derivatives, including pyrrolidines. nih.govresearchgate.net The tert-butanesulfinyl group acts as a potent chiral directing group, effectively shielding one face of the imine and leading to highly diastereoselective nucleophilic additions. nih.gov
The general strategy involves the condensation of an appropriate aldehyde with enantiopure tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. Subsequent reaction with a suitable nucleophile, followed by removal of the sulfinyl group, affords the desired chiral amine. In the context of 2-substituted pyrrolidines, this methodology often involves the addition of Grignard reagents or other organometallic species to a γ-functionalized N-tert-butanesulfinyl imine, followed by cyclization. The high degree of stereocontrol is a key advantage of this approach. researchgate.netosi.lv
Table 1: Diastereoselective Synthesis of Pyrrolidines using N-tert-Butanesulfinyl Imines
| Entry | Aldehyde Precursor | Nucleophile | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| 1 | γ-Azido-aldehyde | Benzylmagnesium bromide | >95:5 | researchgate.net |
| 2 | γ-Chloro-aldehyde | Phenylmagnesium bromide | >98:2 | osi.lv |
| 3 | γ-Bromo-aldehyde | Vinylmagnesium bromide | 96:4 | researchgate.net |
Proline and its derivatives are among the most widely used chiral auxiliaries and organocatalysts in asymmetric synthesis. tcichemicals.com Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of transformations. In the context of synthesizing this compound, proline-derived auxiliaries can be employed to prepare chiral amino acid precursors, which can then be converted to the target molecule through established synthetic routes.
For instance, pyroglutamic acid, a derivative of proline, can be utilized as a starting material for the synthesis of various substituted pyrrolidines. nih.gov Methodologies developed by researchers such as Schlessinger have demonstrated the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines starting from amino acids like alanine (B10760859), which can serve as a conceptual blueprint for accessing benzyl-substituted analogs. nih.gov The iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)], has also been used in conjunction with proline derivatives for the asymmetric synthesis of nitrogen-containing heterocycles. iupac.org
The quest for more efficient and selective chiral auxiliaries is an ongoing endeavor in asymmetric synthesis. numberanalytics.com While established auxiliaries like those derived from proline and tert-butanesulfinamide are highly effective, researchers continue to explore novel scaffolds to address specific synthetic challenges. Recent developments have focused on creating auxiliaries that are easily synthesized, offer high levels of stereocontrol, and can be readily removed and recycled. numberanalytics.comresearchgate.net
For example, 4(S)-Benzyl-1,3-thiazolidin-2-one has been reported as a novel chiral auxiliary for asymmetric aldol reactions, which can be a key step in the elaboration of precursors for substituted pyrrolidines. scielo.org.mx Other research has explored the use of levoglucosenone-derived chiral auxiliaries and those based on the oxazolidinone framework, such as 4-benzyl-2-oxazolidinone, in various asymmetric transformations. williams.eduresearchgate.netusm.edu While not always directly applied to the synthesis of this compound in the initial reports, these novel auxiliaries represent a growing toolkit for the stereocontrolled construction of chiral molecules.
Metal-Catalyzed Enantioselective Approaches
Metal-catalyzed reactions offer powerful and often more atom-economical alternatives to stoichiometric chiral auxiliary-based methods. The development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate is a cornerstone of this field.
Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov Specifically, the intramolecular carboamination of γ-aminoalkenes provides a direct route to 2-substituted pyrrolidines. The enantioselective variant of this reaction, which utilizes a chiral palladium catalyst, allows for the direct synthesis of enantiomerically enriched pyrrolidines, including 2-benzylpyrrolidine (B112527) derivatives. nih.gov
In a typical reaction, an N-protected pent-4-enylamine undergoes cyclization in the presence of an aryl bromide and a palladium catalyst bearing a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. Researchers have successfully employed various chiral phosphine (B1218219) ligands, such as those derived from BINOL and other privileged chiral backbones. nih.govrsc.orgresearchgate.net This method allows for the formation of a C-N bond, a C-C bond, and a stereocenter in a single operation. nih.gov
Table 2: Enantioselective Pd-Catalyzed Carboamination for 2-(Arylmethyl)pyrrolidines
| Entry | Aryl Bromide | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1 | Bromobenzene | (R)-Siphos-PE | 78 | 82 | nih.gov |
| 2 | 1-Bromo-4-methoxybenzene | (R)-Siphos-PE | 85 | 88 | nih.gov |
| 3 | 1-Bromo-3,5-dimethylbenzene | (R)-Siphos-PE | 75 | 90 | nih.gov |
| 4 | 2-Bromonaphthalene | (R)-Siphos-PE | 81 | 94 | nih.gov |
Nickel(II)-Schiff Base Complexes in Asymmetric Functionalization
Nickel(II) complexes featuring Schiff base ligands have emerged as effective catalysts in asymmetric synthesis. These complexes are readily prepared through the condensation of an aldehyde or ketone with a primary amine. researchgate.netnih.gov The resulting Schiff base ligand coordinates with the nickel(II) center, creating a chiral environment that can induce stereoselectivity in various chemical transformations. researchgate.netnih.govnih.gov
The geometry around the Ni(II) center in these complexes is typically a distorted square planar or an octahedral stereochemistry. researchgate.netnih.govrsc.org The specific conformation, which can range from saddle-like to planar or step-like, is influenced by the substituents on the Schiff base ligand and can impact the catalyst's stereochemical control. nih.gov Researchers have synthesized and characterized a variety of these complexes, demonstrating their utility in promoting reactions with high efficiency and selectivity. researchgate.netnih.govnih.govnih.govrsc.orgresearchgate.net For instance, a Ni(II) unsymmetrical Schiff-base complex immobilized on mesoporous silica (B1680970) has been shown to be a highly efficient and recyclable catalyst for the selective oxidation of sulfides to sulfoxides. researchgate.net
Dual Catalysis Systems (e.g., Ni-Ir) for 2-Benzylpyrrolidine Synthesis
Dual catalysis, which combines two distinct catalytic cycles, has provided a powerful strategy for achieving transformations that are challenging with a single catalyst system. A notable example is the combination of an iridium photoredox catalyst with a nickel cross-coupling catalyst. thieme-connect.denih.govyoutube.com This approach has been successfully applied to the synthesis of benzylic ethers through the cross-coupling of α-alkoxymethyltrifluoroborates with aryl and heteroaryl bromides under mild, room-temperature conditions. nih.gov
In these systems, the iridium photocatalyst absorbs light and initiates a single-electron transfer process, which modulates the oxidation state of the nickel catalyst. youtube.com This photolytic activation of the Ni(II) precatalyst to a more reactive Ni(I) species is a key step. nih.gov The dual catalytic system has demonstrated broad functional group tolerance and has been used in various cross-coupling reactions, including C-S, C-O, and C-C bond formation, with high yields. thieme-connect.de
Transition Metal-Catalyzed Cyclization Reactions for Pyrrolidine Scaffolds
Transition metal-catalyzed cyclization reactions represent a highly efficient and atom-economical approach to constructing the pyrrolidine ring system. researchgate.net A variety of transition metals, including palladium, rhodium, cobalt, gold, and iridium, have been employed to catalyze diverse cyclization strategies. researchgate.netorganic-chemistry.orgacs.org
One prominent method is the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with unsaturated partners, which provides a direct route to fused pyrrolidine systems. researchgate.net Another powerful technique is the intramolecular C-H amination, which can be catalyzed by copper or rhodium complexes to form pyrrolidines from N-alkenyl or N-alkyl precursors. nih.gov For example, dirhodium catalysts have been shown to effect the regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature. organic-chemistry.org
Iridium-catalyzed reductive [3+2] cycloaddition of amides and conjugated alkenes offers a general and highly selective route to structurally complex pyrrolidines. acs.org This method utilizes Vaska's complex to generate azomethine ylides, which then undergo cycloaddition. acs.org Furthermore, silver-catalyzed tandem conjugate addition–elimination reactions of pyrroline (B1223166) esters with nitroallyl acetates have been developed for the construction of diverse fused or spirocyclic pyrrolidines. acs.org
Organocatalytic Strategies for Asymmetric Construction
Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. beilstein-journals.org Proline and its derivatives are among the most successful and widely used organocatalysts. nih.govwikipedia.orgnih.gov
Design and Development of Pyrrolidine-Based Organocatalysts
The development of novel pyrrolidine-based organocatalysts is a very active area of research, driven by the need for catalysts with improved reactivity, selectivity, and broader substrate scope. nih.govnih.govmdpi.com A primary focus has been the modification of the proline scaffold, particularly at the C2 and C4 positions, to introduce new functionalities and steric bulk. beilstein-journals.orgnih.gov
For instance, diarylprolinol silyl (B83357) ethers, developed independently by Jørgensen and Hayashi, are highly effective catalysts for the asymmetric functionalization of aldehydes. nih.govmdpi.com The introduction of bulky substituents, such as a 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position, can create a sterically demanding environment that enhances enantioselectivity. beilstein-journals.org Other designs include bifunctional organocatalysts that incorporate a hydrogen-bond donor, such as a thiourea (B124793) or sulfonamide group, alongside the pyrrolidine amine. nih.govresearchgate.net These catalysts have shown high efficiency in various asymmetric transformations. nih.govrsc.org The development of recyclable catalysts, such as fluorous-tagged pyrrolidine sulfonamides, addresses the issue of high catalyst loadings often required in organocatalytic reactions. acs.orgacs.orgnih.gov
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and pyrrolidine-based organocatalysts have proven to be exceptionally effective in controlling its stereochemical outcome. beilstein-journals.orgrsc.orgnih.gov These catalysts operate through an enamine-based activation mechanism. beilstein-journals.org
A variety of pyrrolidine-derived organocatalysts have been successfully employed in the Michael addition of ketones and aldehydes to nitroolefins. beilstein-journals.orgrsc.orgnih.govacs.org For example, bifunctional pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde have demonstrated high catalytic efficiency and stereoselectivity, affording Michael adducts in nearly quantitative yields with excellent diastereomeric ratios and enantiomeric excesses. rsc.org Similarly, pyrrolidine-oxadiazolone conjugates have been shown to be efficient catalysts for stereoselective 1,4-conjugated Michael additions, achieving high yields and enantioselectivities. acs.org The design of novel spiro-pyrrolidine silyl ether organocatalysts has also led to the successful construction of all-carbon quaternary centers via asymmetric Michael addition. rsc.org
Below is a table summarizing the performance of selected pyrrolidine-based organocatalysts in the asymmetric Michael addition.
| Catalyst | Substrates | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Pyrrolidine-based bifunctional organocatalyst | Aldehydes and nitroolefins | up to 99 | up to 98:2 | up to 97 | rsc.org |
| Pyrrolidine-based bifunctional organocatalyst | Ketones and nitroolefins | up to 99 | up to 98:2 | up to 99 | rsc.org |
| Pyrrolidine-oxadiazolone conjugate | Cyclohexanone (B45756) and nitrostyrene | up to 97 | >97:3 | up to 99 | acs.org |
| Spiro-pyrrolidine silyl ether | Aldehydes and nitroalkenes | up to 87 | - | up to 99 | rsc.org |
| Pyrrolidine-based catalyst derived from L-proline and (R)-α-methylbenzyl amine | Cyclic ketones and β-nitrostyrenes | up to 81 | >99:1 | >99 | nih.gov |
Catalysis of Enantioselective Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis, and pyrrolidine-based organocatalysts have played a pivotal role in the development of its enantioselective variants. nih.govmdpi.com The first proline-catalyzed intramolecular aldol reaction was discovered in 1971, but the field of organocatalytic aldol reactions truly blossomed with the report by List and Barbas in 2000 on the L-proline-catalyzed intermolecular reaction. nih.govmdpi.com
Since then, a plethora of modified pyrrolidine catalysts have been designed to improve the efficiency and stereoselectivity of the aldol reaction. nih.gov For example, fluorous (S)-pyrrolidine sulfonamide has been shown to be a highly effective and recyclable catalyst for the enantioselective aldol reaction of ketones with aromatic aldehydes, particularly when conducted in water. acs.orgacs.orgnih.gov Bifunctional prolinamide-based organocatalysts have also been developed and studied for their catalytic properties in asymmetric aldol reactions in aqueous media. nih.gov The introduction of different substituents on the prolinamide structure allows for fine-tuning of the catalyst's performance. nih.gov
The following table highlights the results obtained with various pyrrolidine-based organocatalysts in enantioselective aldol reactions.
| Catalyst | Substrates | Yield (%) | ee (%) | Reference |
| Fluorous (S)-pyrrolidine sulfonamide | Ketones and aromatic aldehydes | up to 99 | up to 99 | acs.orgacs.orgnih.gov |
| Bifunctional prolinamide-based organocatalyst | Ketones and aromatic aldehydes | up to 99 | up to 80 | nih.gov |
| H-Pro-Gly-D-Ala-OH tripeptide | Isatins and acetone | - | up to 97 | mdpi.com |
Other Organocatalyzed Enantioselective Transformations
Beyond the well-established Michael additions and cycloadditions, the field of organocatalysis offers other powerful strategies for the enantioselective synthesis of pyrrolidine derivatives. These methods often rely on the activation of substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, using chiral organocatalysts. pageplace.deorganic-chemistry.org
One such approach involves the organocatalytic asymmetric cascade Michael-alkylation reaction. For instance, α,β-unsaturated aldehydes can react with bromomalonates in the presence of a chiral diphenylprolinol silyl ether catalyst. This process efficiently constructs two new carbon-carbon bonds and sets two stereogenic centers, including a quaternary carbon, in a single step with high enantioselectivity. organic-chemistry.org While not a direct synthesis of 2-benzylpyrrolidine, this methodology provides access to highly functionalized chiral building blocks that can be further elaborated to the target structure.
Another strategy involves the enantioselective conjugate addition of different nucleophiles to activated olefins. For example, the addition of 5H-oxazol-4-ones to 2-enoylpyridine N-oxides, catalyzed by a thiourea-based bifunctional organocatalyst, yields Michael adducts with excellent stereoselectivities. researchgate.net These adducts, containing a pyridine (B92270) N-oxide moiety, can be valuable intermediates for further transformations into complex pyrrolidine structures. The success of these reactions highlights the versatility of organocatalysis in constructing stereochemically rich pyrrolidine precursors through various reaction pathways. pageplace.debeilstein-journals.org
A notable transformation is the organocatalytic asymmetric Michael/acyl transfer reaction. This has been demonstrated between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones using a bifunctional thiourea catalyst, affording products in good yields with moderate to high enantioselectivities. beilstein-journals.org
| Catalyst Type | Reactants | Product Type | Key Features |
| Diphenylprolinol silyl ether | α,β-Unsaturated aldehyde, Bromomalonate | Chiral cyclopropane | Cascade Michael-alkylation, High ee and dr |
| Thiourea | 5H-Oxazol-4-one, 2-Enoylpyridine N-oxide | Michael adduct | High yield and stereoselectivity |
| Bifunctional thiourea | α-Nitroketone, 4-Arylidenepyrrolidine-2,3-dione | Dihydropyrrol-2-one derivative | Asymmetric Michael/acyl transfer |
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have emerged as powerful tools for the preparation of chiral compounds like this compound.
Directed Evolution of Monooxygenases for Stereoselective Hydroxylation of N-Benzylpyrrolidine
Cytochrome P450 monooxygenases are enzymes capable of catalyzing the highly regio- and stereoselective hydroxylation of C-H bonds, a challenging transformation in traditional organic synthesis. nih.govrsc.org Through directed evolution, the substrate scope and selectivity of these enzymes can be tailored for specific applications. rsc.orgnih.gov
The directed evolution of P450 monooxygenases has been successfully applied to the benzylic hydroxylation of various aromatic compounds. nih.govrsc.org For the synthesis of chiral 2-benzylpyrrolidine derivatives, a potential strategy involves the stereoselective hydroxylation of the benzylic position of N-substituted pyrrolidines. By creating and screening libraries of P450 mutants, it is possible to identify variants that can hydroxylate N-benzylpyrrolidine with high enantioselectivity at the benzylic carbon, directly installing the chiral center. nih.gov This approach offers a green and efficient alternative to chemical oxidation methods. For example, the P450 BM3 monooxygenase from Bacillus megaterium and its variants have shown promise as catalysts for such transformations. rsc.org
Biocatalytic Synthesis of Chiral Amine Intermediates
The biocatalytic production of chiral amines is a well-established strategy in pharmaceutical manufacturing. mdpi.com Enzymes such as transaminases (TAs) are particularly useful for the asymmetric synthesis of amines from prochiral ketones. researchgate.net
A chemoenzymatic route to this compound could involve the synthesis of a key chiral amine intermediate via a transaminase-catalyzed reaction. For instance, a suitable ω-chloroketone could undergo asymmetric amination using a stereocomplementary (R)- or (S)-selective transaminase to produce a chiral chloroamine. This intermediate can then undergo spontaneous or chemically induced intramolecular cyclization to form the desired enantiomer of 2-benzylpyrrolidine.
Alternatively, enzymatic kinetic resolution (EKR) offers another powerful approach. mdpi.comwikipedia.orgscielo.brnih.govsu.se A racemic mixture of 2-benzylpyrrolidine can be resolved using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), which selectively acylates one enantiomer. mdpi.com This allows for the separation of the acylated enantiomer from the unreacted, enantiopure alcohol. The acylated product can then be deacylated to afford the other enantiomer, providing access to both (R)- and (S)-2-benzylpyrrolidine. This method has been successfully applied to the resolution of various tertiary benzyl (B1604629) alcohols with high efficiency and enantioselectivity. scielo.br
| Biocatalytic Method | Enzyme Class | Substrate Example | Product | Key Advantage |
| Asymmetric Synthesis | Transaminase (TA) | ω-Chloro-1-phenylpentan-2-one | (R)- or (S)-5-chloro-1-phenylpentan-2-amine | Direct formation of chiral amine |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic 2-benzylpyrrolidin-x-ol | Enantiopure alcohol and ester | Access to both enantiomers |
Diverse Ring Construction and Functionalization Methodologies
The construction of the pyrrolidine ring itself is a fundamental aspect of synthesizing this compound. Various cyclization and cycloaddition strategies have been developed for this purpose.
Intramolecular Cyclization Reactions to Form Pyrrolidine Rings
Intramolecular cyclization is a common and effective strategy for constructing the pyrrolidine ring. These reactions typically involve the formation of a carbon-nitrogen bond within a linear precursor.
One such method is the intramolecular C(sp³)–H amination. This can be achieved enzymatically, where engineered cytochrome P411 variants catalyze the insertion of an alkyl nitrene into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity. nih.gov This approach starts from simple azide (B81097) precursors and offers a sustainable route to chiral cyclic amines. nih.gov
Radical cyclizations also provide a viable route. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular free-radical cyclization using a system like (TMS)₃SiH/AIBN to generate fused pyrrolidine ring systems. beilstein-journals.org While this example leads to a more complex structure, the underlying principle of radical-mediated C-N bond formation is applicable to simpler systems.
Another approach involves the cyclization of imines. For instance, the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor can produce pyrrolidine derivatives. beilstein-journals.org Additionally, the intramolecular cyclization of N-benzyl-2-(nitromethylene)pyrrolidines in triflic acid has been shown to produce tricyclic iminium compounds, demonstrating the reactivity of pyrrolidine derivatives in forming further ring structures. researchgate.net More classical approaches involve the acid-mediated cyclization of N-substituted amino aldehydes or their acetals. nih.govmdpi.com
| Cyclization Method | Key Reagents/Catalyst | Precursor Type |
| Enzymatic C-H Amination | Engineered Cytochrome P411 | Alkyl azide |
| Radical Cyclization | (TMS)₃SiH/AIBN | Haloaryl-substituted amine |
| Electroreductive Cyclization | Electrochemical cell | Imine and dihaloalkane |
| Acid-Catalyzed Cyclization | Triflic Acid / Lewis Acids | Nitromethylene pyrrolidine / Amino acetal |
1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis
The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for the synthesis of five-membered heterocycles, including pyrrolidines. nih.govkoreascience.krnih.govrsc.orgrsc.org This reaction typically involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, such as an alkene or alkyne. nih.govnih.gov
For the synthesis of 2-benzylpyrrolidine, an azomethine ylide can be generated in situ from the condensation of an amino acid (like sarcosine) and an aldehyde. The subsequent reaction of this ylide with a styrene (B11656) derivative as the dipolarophile would lead to the formation of a 2-benzyl-substituted pyrrolidine ring. The regioselectivity of the addition is a key consideration, and often, the reaction proceeds to give the 2,4-disubstituted or 2,5-disubstituted pyrrolidine, depending on the nature of the ylide and the dipolarophile. nih.gov
The stereoselectivity of the cycloaddition can be controlled by using chiral catalysts or by employing chiral auxiliaries on the starting materials. This allows for the synthesis of specific diastereomers and enantiomers of the pyrrolidine product. The reaction can be highly regio- and diastereoselective, in some cases creating multiple contiguous stereocenters in a single step. rsc.org The versatility of this approach allows for the synthesis of a wide range of substituted pyrrolidines by varying the components of the reaction. nih.govrsc.org
| 1,3-Dipole Source | Dipolarophile Example | Catalyst/Conditions | Product Feature |
| Isatin and N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Heat | Spirooxindole-pyrrolidine |
| 1,3-dienyl ester tethered O-hydroxyarylaldehyde and glycine (B1666218) esters | Intramolecular alkene | Heat | Tricyclic pyrrolidinochromene |
| N-alkylpyridinium salt | Dicyanopyrazine derivative | Base | Indolizine cycloadduct |
Stereoselective Functionalization of Pre-existing Pyrrolidine Rings
One effective strategy for synthesizing this compound involves the stereoselective functionalization of a readily available, enantiopure pyrrolidine precursor. This approach leverages the existing chirality of the starting material to direct the introduction of the benzyl group at the C2 position.
Commonly used chiral starting materials include L-proline and (S)-pyroglutamic acid, which are commercially available and relatively inexpensive. mdpi.com The functionalization can proceed through various mechanisms, including the direct C-H functionalization of the pyrrolidine ring. For instance, methods have been developed for the C-H functionalization of unprotected cyclic amines, which proceeds selectively at the alpha-position to the nitrogen. This involves an intermolecular hydride transfer to generate an imine intermediate, which is then reacted in situ with an organometallic reagent, such as a benzyl Grignard or organolithium reagent. This method can be highly stereoselective, often proceeding without erosion of the enantiopurity of the starting material. mdpi.com
Another approach involves the manipulation of functional groups on the pyrrolidine ring. For example, the lactam carbonyl of pyroglutamic acid can be activated and displaced to introduce substituents at the C2 and C5 positions. While complex, this methodology allows for a high degree of control over the stereochemistry at multiple centers. mdpi.com The synthesis of Vildagliptin, a drug containing a functionalized pyrrolidine ring, showcases the conversion of a chiral center in the starting material, maintaining the configuration throughout the synthetic sequence. mdpi.com Similarly, the synthesis of conformationally restricted analogues of pregabalin (B1679071) has been achieved through the highly diastereoselective alkylation of a chiral pyrrolidin-2-one derived from a chiral pool source.
Large-Scale Synthetic Procedures for Chiral Pyrrolidine Derivatives
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, and scalability of reagents and reaction conditions. For chiral pyrrolidine derivatives like this compound, several strategies have been developed to address these challenges.
Biocatalysis has emerged as a powerful tool for the large-scale synthesis of enantiopure amines. Transaminases, for example, can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. This method is particularly attractive for industrial applications due to the mild reaction conditions, high selectivity, and reduced environmental impact. The synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, a close analogue of this compound, has been successfully demonstrated on a 300 mg scale with an isolated yield of 84% and an enantiomeric excess of over 99.5%, highlighting the preparative potential of this biocatalytic approach. nih.gov The scalability of biocatalytic processes is a significant advantage, with many industrial enzyme applications operating on the ton scale. rsc.org
In addition to biocatalysis, robust chemical methods have been developed for the multigram and kilogram-scale synthesis of pyrrolidine-containing active pharmaceutical ingredients. For instance, the synthesis of the carbapenem (B1253116) antibiotic Doripenem involves a practical large-scale synthesis of a 2-aminomethylpyrrolidin-4-ylthio side chain. nih.gov Similarly, the synthesis of Daclatasvir, an antiviral drug, involves a multi-stage process that has been optimized for large-scale production. nih.gov These examples demonstrate that with careful process development and optimization, the synthesis of complex chiral pyrrolidine derivatives can be efficiently scaled up. The synthesis of cis- and trans-fused pyrrolidine-containing bicyclic systems has also been achieved on a multigram scale, showcasing the scalability of certain rearrangement reactions. rsc.org
Control and Determinants of Stereochemistry in this compound Synthesis
Achieving the desired stereochemistry is paramount in the synthesis of chiral molecules like this compound. The stereochemical outcome is dictated by a complex interplay of factors, including the chosen synthetic route, catalyst, and reaction conditions.
Factors Influencing Diastereoselectivity
In syntheses that generate more than one chiral center, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the context of producing 2-substituted pyrrolidines, diastereoselectivity is often influenced by the steric and electronic properties of the substrates and reagents.
One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with an alkene. scholaris.caacs.org The diastereoselectivity of this reaction can be influenced by several factors:
Substituents: The nature of the substituents on both the azomethine ylide and the alkene can direct the stereochemical outcome. For instance, increasing the steric bulk of the substituent on the amide nitrogen of the precursor has been shown to improve diastereocontrol. acs.org
Catalyst: The choice of catalyst, such as Ag₂CO₃, can lead to high regio- and diastereoselectivities in the synthesis of densely substituted pyrrolidines. nih.gov
Reaction Cascade Design: By carefully designing a reaction cascade, it is possible to tune the mechanistic path to favor the formation of a single diastereomer. Forcing the demetalation of tin- or silicon-substituted iminium ions prior to cycloaddition has been shown to afford substituted pyrrolidines with high diastereomeric purity. scholaris.ca
The following table summarizes key factors that influence diastereoselectivity in pyrrolidine synthesis:
| Method | Influencing Factor | Effect on Diastereoselectivity |
| [3+2] Cycloaddition | Steric bulk of N-substituent | Increased bulk can lead to higher diastereoselectivity. acs.org |
| [3+2] Cycloaddition | Catalyst (e.g., Ag₂CO₃) | Can promote high diastereoselectivity for specific product isomers. nih.gov |
| Tandem Reactions | Reaction pathway control | Forcing specific intermediate formation can result in high diastereomeric purity. scholaris.ca |
| Aza-Cope–Mannich | Catalyst (Lewis vs. Brønsted acid) | Lewis acid catalysis can lead to exclusive formation of the trans isomer at ambient temperature. emich.edu |
Optimization of Enantioselectivity in Catalytic Systems
For the synthesis of this compound, achieving a high excess of the (R)-enantiomer over the (S)-enantiomer is the primary goal. This is typically accomplished using chiral catalysts that create a chiral environment for the reaction.
Organocatalysis has proven to be a particularly effective strategy. Chiral pyrrolidine-based catalysts, especially diarylprolinol silyl ethers, are highly efficient for a variety of asymmetric transformations. mdpi.comunibo.it The optimization of enantioselectivity in these systems often involves a systematic variation of reaction parameters:
Catalyst Structure: The steric and electronic properties of the catalyst are critical. For example, in the Michael addition of aldehydes to nitroolefins catalyzed by new pyrrolidine-based organocatalysts, modifying the substituent on the dioxolane moiety was explored to fine-tune the stereochemical outcome. beilstein-journals.org
Solvent: The choice of solvent can have a profound impact on enantioselectivity. In the aforementioned Michael addition, methylcyclohexane (B89554) was found to be the optimal solvent. beilstein-journals.org
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it accentuates the energy difference between the diastereomeric transition states leading to the two enantiomers. beilstein-journals.org
Catalyst Loading: While higher catalyst loading can increase reaction rates, it is often desirable to use low loadings for reasons of cost and efficiency. Reducing the catalyst loading from 20 mol% to 5 mol% in one study only slightly affected the diastereo- and enantioselectivity. beilstein-journals.org
The table below illustrates the effect of reaction conditions on the enantioselectivity of a representative organocatalyzed Michael addition:
| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |
| OC4 | Toluene | 25 | 75% |
| OC4 | Dichloromethane | 25 | 68% |
| OC4 | Methylcyclohexane | 25 | 81% |
| OC4 | Methylcyclohexane | 0 | 85% |
Data adapted from a study on the Michael addition of aldehydes to nitroolefins using pyrrolidine-based organocatalysts. beilstein-journals.org
Investigations into Thermodynamic versus Kinetic Control of Stereochemical Outcome
The stereochemical outcome of a reaction can be governed by either kinetic or thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest (i.e., via the lowest energy transition state), while a thermodynamically controlled reaction yields the most stable product. wikipedia.orgmasterorganicchemistry.com This principle is particularly relevant in stereoselective synthesis, where two or more stereoisomeric products can be formed.
In asymmetric synthesis, any reaction that produces a non-racemic mixture from an achiral starting material using a chiral catalyst must be under at least partial kinetic control. wikipedia.org This is because enantiomers have identical Gibbs free energy, and under thermodynamic equilibrium, a racemic mixture would be formed.
The choice between kinetic and thermodynamic control can sometimes be influenced by the reaction conditions:
Temperature: Low temperatures generally favor the kinetic product by making the reaction effectively irreversible. libretexts.org Higher temperatures can allow for reversibility and equilibration, leading to the formation of the more stable thermodynamic product. libretexts.org
Reaction Time: Short reaction times tend to favor the kinetic product, whereas longer reaction times allow for equilibrium to be established, favoring the thermodynamic product. wikipedia.org
In the context of pyrrolidine synthesis, the diastereomeric ratio of products can sometimes be inverted by changing the reaction conditions, indicating a switch from kinetic to thermodynamic control. For example, in the Diels-Alder reaction between cyclopentadiene (B3395910) and furan, the less stable endo isomer is the kinetic product and predominates at room temperature, while at higher temperatures and longer reaction times, the more stable exo isomer is formed. wikipedia.org Similar principles can apply to the synthesis of substituted pyrrolidines. For instance, studies on biocatalytic Henry reactions have shown that complementary diastereoselectivity can be achieved by exploiting the competition between kinetic and thermodynamic control. acs.org Understanding and manipulating these factors allows chemists to selectively synthesize the desired stereoisomer of this compound.
Rational Design Principles for this compound-Based Chiral Catalysts
The efficacy of this compound-derived catalysts stems from the ability to systematically modify their structure to achieve high levels of stereocontrol. This rational design approach encompasses scaffold modification, understanding substituent effects, and developing bifunctional architectures.
Scaffold Modification and Diversity Generation Strategies
The versatility of the this compound scaffold lies in its amenability to a wide range of chemical modifications. nih.gov A key strategy involves the introduction of various functional groups at different positions on the pyrrolidine ring and the benzyl moiety. These modifications allow for the fine-tuning of the catalyst's steric and electronic properties to suit specific reactions.
One common approach is the synthesis of prolinamides, where the nitrogen of the pyrrolidine is part of an amide linkage. For instance, prolinamides derived from (1S,2R)-cis-1-aminoindan-2-ol and (R)-1-aminoindane have been developed and evaluated in enantioselective aldol reactions. nih.gov Further diversification can be achieved by converting these amides to their corresponding thioamides. nih.gov
Another powerful strategy involves creating derivatives with different carbocyclic or substituted aromatic groups. nih.gov This allows for a systematic exploration of how catalyst structure influences reaction outcomes. Furthermore, the synthesis of pyrrolidine derivatives with bulky substituents at the C2 position, such as a 2,2-disubstituted-1,3-dioxolan-4-yl moiety, has been explored to create a specific chiral environment for enantioselective transformations. beilstein-journals.org The synthesis of these complex scaffolds often begins from readily available chiral starting materials like D-mannitol or (R)-glyceraldehyde. beilstein-journals.org
The generation of catalyst diversity is crucial for discovering highly effective and selective catalysts. This is often achieved through multi-step synthetic sequences involving protection, deprotection, and functional group interconversion steps. For example, a sequence involving N-deprotection, reprotection, hydrolysis, and reconstruction of a dioxolane moiety has been used to create a series of organocatalysts with varying substituents. beilstein-journals.org
Elucidation of Substituent Effects on Catalytic Activity and Stereocontrol
The nature and position of substituents on the this compound framework have a profound impact on both catalytic activity and the stereochemical outcome of a reaction. mdpi.com Understanding these substituent effects is critical for the rational design of more efficient and selective catalysts.
The electronic properties of substituents play a significant role. For example, in prolinamido-sulfonamides used for asymmetric aldol reactions, catalysts bearing a strong electron-withdrawing substituent on the sulfonamide moiety have shown the best results. mdpi.com Conversely, modifying the N-aryl group's electronic properties in N-allyl ureas influences enantioselectivity in palladium-catalyzed carboamination reactions. umich.edu Electron-withdrawing N-substituents can decrease the rate of carbon-carbon bond formation and promote side reactions. umich.edu
Steric hindrance is another crucial factor. mdpi.com The size and placement of substituents can dictate the approach of reactants to the catalytic site, thereby controlling the stereochemistry of the product. For instance, in the Michael addition of cyclohexanone to trans-β-nitrostyrene, the diastereomeric ratio of the product can be influenced by the catalyst structure. thieme-connect.com Similarly, the size of substituents on silyl enol ethers affects the reaction rate in catalytic, enantioselective sulfenylation. acs.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to understand these steric and electronic effects and to predict catalyst performance. nih.govmdpi.com
Development of Bifunctional Catalyst Architectures
Bifunctional catalysts, which possess two distinct catalytic functionalities within a single molecule, represent a sophisticated approach to asymmetric catalysis. rsc.org In the context of this compound, this often involves combining the pyrrolidine's nucleophilic nitrogen with another functional group, such as a hydrogen-bond donor or a Brønsted acid/base.
A prominent example is the development of pyrrolidine-thiourea organocatalysts. These catalysts combine the enamine-forming capability of the pyrrolidine with the hydrogen-bonding ability of the thiourea group. This dual activation mode can lead to excellent enantioselectivity and diastereoselectivity in reactions like the Michael addition of ketones to nitroolefins. thieme-connect.com
Similarly, prolinamide-based catalysts have been designed to incorporate additional hydrogen-bonding functionalities. For example, conjugating (S)-proline with stereoisomeric 2-hydroxy-3-aminopinanes creates bifunctional catalysts where the hydroxyl group can participate in the transition state, leading to improved results in asymmetric aldol reactions in water. mdpi.comnih.gov The strategic placement of these functional groups is critical, as intramolecular hydrogen bonding can sometimes lead to reduced catalytic activity. thieme-connect.com The design of these bifunctional systems often aims to mimic the synergistic effects observed in natural enzymes.
Applications in Asymmetric Catalysis for Diverse Transformations
The versatility of the this compound scaffold has led to its successful application in a wide range of asymmetric transformations, both in the realm of metal-catalyzed and organocatalytic reactions.
Chiral Metal-Ligand Complexes for Enantioselective Reactions
This compound and its derivatives serve as highly effective chiral ligands in a variety of metal-catalyzed enantioselective reactions. lookchem.com The pyrrolidine nitrogen, along with other strategically placed donor atoms, can coordinate to a metal center, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction.
One notable application is in palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction. Pyrrolidine-based sulfides bearing additional nitrogen donors have been synthesized and used as ligands, achieving high yields and enantioselectivities up to 82% ee. semanticscholar.org In other palladium-catalyzed reactions, such as the carboamination of N-allylureas with aryl bromides, ligands like (R)-Siphos-PE, which can generate 2-benzylpyrrolidine derivatives, have been employed to produce imidazolidin-2-ones with up to 95% ee. umich.edunih.gov
Nickel(II) complexes featuring Schiff base ligands derived from (R)- or (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide are used for the asymmetric synthesis of non-standard amino acids. mdpi.combeilstein-journals.org These complexes facilitate the alkylation of glycine or alanine derivatives with high diastereoselectivity. mdpi.com
Furthermore, chiral cobalt(III) complexes have been prepared using ligands derived from trans-3,4-diamino-1-benzylpyrrolidine. mdpi.comresearchgate.net These octahedral complexes, which are chiral-at-metal, can act as efficient hydrogen bond donor catalysts for various asymmetric transformations. mdpi.com The stereospecific formation of a single diastereoisomer of these complexes highlights the powerful directing effect of the chiral pyrrolidine backbone. mdpi.com
| Reaction | Metal | Ligand Type | Product | Enantiomeric Excess (ee) |
| Asymmetric Allylic Alkylation | Palladium | Pyrrolidine-based sulfide | Allylic alkylated product | Up to 82% |
| Alkene Carboamination | Palladium | (R)-Siphos-PE | 4-substituted imidazolidin-2-ones | Up to 95% |
| Amino Acid Synthesis | Nickel(II) | Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | α-substituted amino acids | High diastereoselectivity |
| Various Asymmetric Transformations | Cobalt(III) | Based on trans-3,4-diamino-1-benzylpyrrolidine | Various | Catalyst-dependent |
Organocatalytic Applications Utilizing this compound Scaffolds
The rise of organocatalysis has provided a fertile ground for the application of this compound-based catalysts. mdpi.com In these metal-free reactions, the pyrrolidine nitrogen typically acts as a nucleophile to form key intermediates like enamines or enolates.
A classic application is the Michael addition of aldehydes or ketones to nitroolefins. beilstein-journals.org Pyrrolidine derivatives with bulky substituents at the C2 position have been shown to be effective organocatalysts for these reactions, achieving enantioselectivities up to 85% ee. beilstein-journals.org Bifunctional catalysts, such as those incorporating a thiourea moiety, have demonstrated even higher levels of stereocontrol, with enantioselectivities reaching up to 97% in the addition of cyclohexanone to trans-β-nitrostyrene. thieme-connect.com
The versatility of these organocatalysts is further demonstrated by their use in the synthesis of complex molecular architectures. For example, (S)-(−)-N-benzylpyrrolidine-2-methanol has been used as a structure-directing agent in the synthesis of crystalline microporous aluminophosphates, highlighting the role of these chiral molecules in materials science. researchgate.net
| Reaction | Catalyst Type | Key Intermediate | Product | Enantiomeric/Diastereomeric Ratio |
| Michael Addition | Pyrrolidine with bulky C2 substituent | Enamine | Michael adduct | Up to 85% ee |
| Michael Addition | Bifunctional pyrrolidine-thiourea | Enamine | Michael adduct | Up to 97% ee, up to 95:5 dr |
| Aldol Reaction | Prolinamides/Thioamides | Enamine | Aldol adduct | Good stereocontrol |
Asymmetric Induction in Novel Carbon-Carbon Bond Forming Reactions
This compound and its derivatives have proven to be effective chiral auxiliaries and catalysts in a variety of asymmetric carbon-carbon bond forming reactions. nih.gov Their utility stems from the rigid pyrrolidine ring, which effectively shields one face of the reactive intermediate, and the stereodirecting influence of the benzyl group. This allows for high levels of stereocontrol in the formation of new stereocenters.
One prominent application is in the asymmetric Michael addition . For instance, new chiral pyrrolidines bearing a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and shown to be effective organocatalysts for the Michael addition of aldehydes to nitroolefins. beilstein-journals.org In these reactions, enantioselectivities of up to 85% have been achieved. beilstein-journals.org The stereochemical outcome is dependent on the configuration of the pyrrolidine catalyst, with syn- or anti-diastereoisomers being selectively formed. beilstein-journals.org Bifunctional pyrrolidine-thiourea organocatalysts have also been developed for the Michael addition of cyclohexanone to trans-β-nitrostyrene, achieving excellent enantioselectivity (up to 97%) and diastereoselectivity (up to 95:5). thieme-connect.com
Another significant area is the asymmetric aldol reaction . Pyrrolidine-based organocatalysts have been successfully employed in direct aldol reactions between ketones and aromatic aldehydes, sometimes under solvent-free conditions. nih.govunibo.it The presence of substituents on the pyrrolidine ring and the reaction conditions can influence the stereochemical outcome, leading to either syn- or anti-aldol products with high enantiomeric excess. nih.gov
Furthermore, this compound derivatives have been utilized as ligands in palladium-catalyzed asymmetric carboamination reactions . These reactions allow for the synthesis of N-aryl-2-benzylpyrrolidines with good to excellent diastereoselectivity. nih.govnih.gov The process involves the creation of a carbon-nitrogen and a carbon-carbon bond in a single operation, leading to the formation of a new stereocenter. nih.gov The stereochemical outcome of these reactions is influenced by the structure of the phosphine ligand used in conjunction with the palladium catalyst. acs.org
The following table summarizes the performance of this compound and its derivatives in selected asymmetric carbon-carbon bond forming reactions:
| Reaction Type | Catalyst/Ligand | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Michael Addition | (R)-2-((S)-1,3-dioxolan-4-yl)pyrrolidine derivative | 3-Phenylpropionaldehyde, trans-β-nitrostyrene | syn-Michael adduct | 70:30 - 78:22 | ~68% (syn), 44-63% (anti) | beilstein-journals.org |
| Michael Addition | Pyrrolidine-thiourea bifunctional catalyst | Cyclohexanone, trans-β-nitrostyrene | syn-Michael adduct | >91:9 | up to 97% | thieme-connect.com |
| Aldol Reaction | Phthalimido-prolinamide derivative | Aromatic aldehydes, Ketones | Aldol adduct | - | - | nih.gov |
| Carboamination | Pd/phosphine with this compound derivative as precursor | γ-(N-arylamino)alkenes, Aryl bromides | N-aryl-2-benzylpyrrolidine | Good to excellent | - | nih.gov |
Mechanistic Investigations of this compound-Catalyzed Reactions
Elucidation of Catalytic Cycles and Reaction Pathways
The catalytic cycles of reactions involving this compound and its derivatives are often initiated by the formation of a key intermediate through the interaction of the catalyst with one of the substrates. In organocatalytic reactions, such as the Michael addition or aldol reaction, the secondary amine of the pyrrolidine ring typically reacts with a carbonyl compound (aldehyde or ketone) to form an enamine or an iminium ion intermediate. beilstein-journals.orgnih.gov
For example, in the Michael addition of aldehydes to nitroolefins , the catalytic cycle begins with the reaction between the pyrrolidine catalyst and the aldehyde to form a chiral enamine. This enamine then attacks the nitroolefin in a stereoselective manner, governed by the steric hindrance imposed by the catalyst's structure. Subsequent hydrolysis of the resulting intermediate releases the Michael adduct and regenerates the catalyst for the next cycle. beilstein-journals.org
In palladium-catalyzed carboamination reactions , the mechanism is more complex, involving a palladium center. The reaction for the synthesis of N-aryl-2-benzylpyrrolidines proceeds through a catalytic cycle that involves the formation of a (P-P)Pd(Ar)[N(Ar¹)(CH₂)₃CR=CHR'] complex. acs.org This intermediate undergoes a syn-insertion of the pendant alkene into the Pd-N bond to form a (P-P)Pd(Ar)[pyrrolidin-2-ylmethyl] complex. acs.org The final step is a C-C bond-forming reductive elimination from this complex to yield the desired N-aryl-2-benzylpyrrolidine product and regenerate the Pd(0) catalyst. acs.org Kinetic studies have shown that the rates of the alkene insertion and the reductive elimination steps are comparable. acs.org
Transition State Analysis and Its Role in Stereoselectivity
The stereochemical outcome of reactions catalyzed by this compound and its derivatives is determined by the geometry and relative energies of the diastereomeric transition states. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding these transition states. nih.govmdpi.com
In asymmetric aldol reactions , the stereoselectivity is often explained by the formation of a six-membered, chair-like transition state involving the enamine, the aldehyde, and in some cases, a co-catalyst or solvent molecule. The substituents on the pyrrolidine ring and the reactants orient themselves to minimize steric interactions, favoring one transition state over the other. For example, in aldol reactions catalyzed by certain prolinamide derivatives, DFT calculations have shown that the aldehyde is coordinated by two NH groups through hydrogen bonding, which explains the preferential formation of the anti-isomer. mdpi.com
For the palladium-catalyzed carboamination , the stereoselectivity is established during the intramolecular syn-insertion of the alkene into the Pd-N bond. acs.org The chiral ligand on the palladium and the substituents on the substrate dictate the facial selectivity of the alkene insertion, leading to the observed diastereoselectivity in the final pyrrolidine product. The transition state model for the synthesis of trans-2,3-disubstituted pyrrolidines suggests a pseudoequatorial orientation of the substituent on the allylic carbon to avoid unfavorable diaxial interactions. umich.edu
Role of Noncovalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Catalytic Performance
Noncovalent interactions play a crucial role in stabilizing the key transition states and influencing the stereoselectivity in this compound-catalyzed reactions. harvard.edursc.org These interactions, although weaker than covalent bonds, are highly directional and can collectively exert a significant impact on the catalytic process. harvard.edu
Hydrogen bonding is a particularly important noncovalent interaction. acs.org In many bifunctional organocatalysts derived from this compound, a hydrogen bond donor group, such as a thiourea or an amide, is incorporated into the catalyst structure. thieme-connect.commdpi.com This group can activate the electrophile (e.g., the nitroolefin in a Michael addition) through hydrogen bonding, bringing it into close proximity to the nucleophilic enamine intermediate and orienting it for a stereoselective attack. thieme-connect.com In some aldol reactions, intermolecular hydrogen bonding networks involving the catalyst, substrates, and even solvent molecules are proposed to create a more compact and ordered transition state, leading to higher stereoselectivity. nih.gov
π-Stacking interactions can also contribute to the stability of the transition state. The benzyl group of the catalyst can engage in π-π stacking with aromatic rings present in the substrates or other parts of the catalyst. These interactions can help to pre-organize the reactants in a specific orientation, thus influencing the stereochemical outcome. rsc.org For instance, in the solid state, derivatives of benzyl pyrrolidine-1-carbodithioates exhibit various non-covalent interactions, including methylene-C–H⋯π(phenyl) and off-set phenyl-π⋯π(phenyl) stacking, which influence the molecular packing. rsc.org While these are solid-state observations, similar interactions are plausible in the solution-phase transition states of catalytic reactions.
The interplay of these noncovalent forces is critical for achieving high levels of catalytic activity and stereocontrol. harvard.edu
Computational and Theoretical Studies on R 2 Benzylpyrrolidine Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for elucidating complex reaction mechanisms. In the context of (R)-2-benzylpyrrolidine-derived systems, DFT calculations are employed to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a step-by-step understanding of how reactions proceed.
Researchers utilize DFT to model key steps in catalytic cycles involving this compound derivatives. For instance, in asymmetric synthesis, DFT can be used to study the mechanism of enamine formation, the subsequent nucleophilic attack, and the final hydrolysis step. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
A common application is the investigation of organocatalyzed reactions, such as Michael additions or aldol (B89426) reactions, where this compound derivatives are used as catalysts. DFT studies can reveal the precise three-dimensional geometry of the transition state, highlighting the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that dictate the stereochemical outcome of the reaction. For example, theoretical studies on the elimination reaction of ketones, a fundamental process in organic chemistry, have been carried out at the B3LYP/6-31+g(d) level of theory. researchgate.net Such studies show that the reaction proceeds through a six-membered cyclic transition state. researchgate.net This level of mechanistic detail is often inaccessible through experimental means alone.
Key findings from DFT studies in related systems include:
Transition State Geometries: Identification of the specific conformations of the catalyst and substrates in the transition state that lead to the observed major stereoisomer.
Energy Barriers: Calculation of activation energies for competing reaction pathways, explaining why one product is favored over another.
Role of Additives: Modeling how co-catalysts or additives influence the reaction mechanism and stereoselectivity by stabilizing or destabilizing key intermediates or transition states.
A study on (R)-(-)-2-Pyrrolidinemethanol, a closely related structure, used DFT calculations at the B3LYP/6-311+G(d,p) level to analyze its conformational and hydrogen bonding properties, which are crucial for its role in catalysis. researchgate.net These computational approaches provide a foundational understanding for interpreting experimental results and for the rational design of more efficient and selective catalysts based on the this compound scaffold.
Conformational Analysis and Pseudorotation Dynamics of Pyrrolidine (B122466) Ring Systems
The catalytic efficacy and stereodirecting ability of this compound and its derivatives are intrinsically linked to the conformation of the five-membered pyrrolidine ring. Unlike rigid aromatic rings, the saturated pyrrolidine ring is flexible and can adopt a range of non-planar conformations. This dynamic behavior is characterized by a phenomenon known as pseudorotation. nih.gov
The pyrrolidine ring puckering can be described by two predominant "envelope" conformers: Cγ-exo and Cγ-endo. nih.gov In these conformations, one of the carbon atoms is out of the plane formed by the other four atoms. The benzyl (B1604629) group at the C2 position significantly influences the equilibrium between these conformers. The relative stability of these puckered states is determined by a delicate balance of steric and electronic effects. nih.gov
Computational methods are essential for studying these conformational dynamics:
Potential Energy Surface (PES) Scanning: By systematically varying key dihedral angles, a PES can be generated to identify the lowest energy conformers and the energy barriers between them. researchgate.net
Quantum Chemical Calculations: Methods like DFT and Møller-Plesset perturbation theory (MP2) are used to calculate the relative energies of different conformers with high accuracy. nih.gov For the parent pyrrolidine molecule, CCSD(T) calculations have determined the energy preference of the equatorial conformer and the barrier for pseudorotation to be 17 and 284 cm⁻¹, respectively. nih.gov
NMR Spectroscopy Correlation: Theoretical calculations of NMR chemical shifts and coupling constants for different conformers can be compared with experimental data to determine the predominant conformation in solution. researchgate.net
The substituent on the nitrogen atom and other positions on the ring can "lock" the ring into a preferred conformation, which is a key strategy in designing stereoselective catalysts. nih.govnih.gov For instance, introducing a bulky group can create a strong steric bias, forcing the ring into a specific pucker and thereby creating a well-defined chiral environment around the catalytic site.
| Conformational Feature | Description | Influencing Factors | Relevance to Catalysis |
|---|---|---|---|
| Ring Puckering | The deviation of the ring atoms from a planar arrangement, typically adopting envelope or twist conformations. | Steric bulk of substituents, electronic effects, hydrogen bonding. nih.govnih.gov | Determines the 3D shape of the catalyst and the orientation of reactive groups. |
| Pseudorotation | A continuous, low-energy motion where the puckering travels around the ring. nih.gov | Energy barriers between conformers. nih.gov | The flexibility or rigidity of the ring affects the catalyst's ability to adapt to different substrates. |
| Cγ-exo vs. Cγ-endo | The two primary envelope conformations, defined by the position of the C4 atom relative to the plane of the other atoms. nih.gov | Nature and stereochemistry of substituents at the C4 position. nih.gov | Controls the steric environment on either face of the ring, directly influencing stereoselectivity. |
| Axial/Equatorial Substituents | The orientation of substituents relative to the average plane of the ring. | Thermodynamic stability (larger groups prefer equatorial positions). | The orientation of the benzyl group and other substituents dictates the chiral pocket of the catalyst. |
Predictive Modeling of Reactivity and Stereoselectivity
Beyond mechanistic elucidation, computational chemistry offers powerful tools for quantitatively predicting the outcome of reactions catalyzed by this compound systems. Predictive modeling aims to forecast key parameters like yield and enantiomeric excess (e.e.) without the need for extensive experimental screening.
One prominent approach is the use of Quantum-Guided Molecular Mechanics (Q2MM). rsc.org This method involves developing a force field specifically for the transition state of a reaction. acs.org The process begins with high-level DFT calculations to determine the geometry and energy of the stereoselectivity-determining transition state for a model system. rsc.org This quantum mechanical data is then used to parameterize a molecular mechanics force field, which can then be used to rapidly and accurately calculate the energies of diastereomeric transition states for a wide range of substrates and catalyst variations. rsc.orgacs.org This allows for the prediction of enantiomeric excess for a given catalyst-substrate combination. acs.org
Machine learning has also emerged as a powerful tool for predicting stereoselectivity. arxiv.org In this approach, a large dataset of known reactions, including the structures of the catalyst, substrates, and the resulting enantiomeric excess, is used to train a predictive model. The molecules are described by a set of numerical descriptors that capture their steric and electronic properties. The machine learning algorithm then learns the complex relationship between these descriptors and the experimental outcome. arxiv.org Once trained, the model can be used to predict the stereoselectivity for new, untested combinations of catalysts and substrates. arxiv.org
| Technique | Methodology | Advantages | Limitations |
|---|---|---|---|
| Quantum-Guided Molecular Mechanics (Q2MM) | Uses DFT data to create a specific force field for the reaction's transition state, then uses molecular mechanics for rapid energy calculations. rsc.orgacs.org | High accuracy, provides physical insight into the transition state, predictive for new systems. acs.org | Requires a well-defined reaction mechanism and significant initial computational effort to parameterize the force field. rsc.org |
| Machine Learning (ML) / QSAR | A statistical model is trained on a large dataset of reactions to correlate molecular descriptors with stereochemical outcomes. arxiv.orgnih.gov | Very fast predictions once trained, can identify important molecular features, does not require a precise mechanistic understanding. arxiv.org | Requires a large, diverse, and high-quality dataset for training; predictions may be unreliable for reactions outside the training set's scope. rsc.org |
| First-Principles DFT Calculation | Directly calculates the energy difference between diastereomeric transition states using DFT. | High accuracy, provides detailed electronic and geometric information. | Computationally very expensive, often impractical for screening large numbers of catalyst/substrate combinations. |
Computational Design and Virtual Screening of Novel this compound Catalysts
The ultimate goal of computational studies in catalysis is to move from understanding and prediction to rational design. By leveraging theoretical insights, it is possible to design novel catalysts based on the this compound scaffold with enhanced activity and selectivity. This process often involves in silico design and virtual screening.
The workflow for computational catalyst design typically involves these steps:
Scaffold Selection: Starting with the core this compound structure, potential modification sites are identified (e.g., the nitrogen atom, the phenyl ring of the benzyl group, or other positions on the pyrrolidine ring).
Virtual Library Generation: A large library of virtual candidate catalysts is created by systematically adding different functional groups or substituents to the modification sites.
High-Throughput Virtual Screening: This library of potential catalysts is then screened using computational methods to predict their performance. This is often done in a hierarchical manner:
Filtering: Initial filtering based on simple properties like molecular weight or structural stability.
Docking/Modeling: The virtual catalysts are modeled in the transition state of the target reaction. Fast methods, like molecular docking or Q2MM, are used to estimate the transition state energies and predict the enantiomeric excess for a standard test reaction. acs.orgresearchgate.net
Prioritization and Synthesis: The most promising candidates identified from the virtual screen are then prioritized for experimental synthesis and testing. acs.org
This in silico approach significantly accelerates the catalyst development cycle. It allows researchers to explore a vast chemical space that would be impossible to cover experimentally, saving considerable time and resources by focusing laboratory efforts on candidates with the highest probability of success. acs.orgnih.gov For example, a virtual screening workflow could evaluate thousands of potential catalyst-substrate combinations in a matter of hours on a computer cluster, a task that would take months or years in a traditional lab setting. acs.org
Application of R 2 Benzylpyrrolidine As a Building Block in Complex Molecular Synthesis
Construction of Diverse Chiral Heterocyclic Frameworks
The pyrrolidine (B122466) ring is a prevalent scaffold in a multitude of biologically active compounds and natural products. baranlab.org The stereogenic center in (R)-2-benzylpyrrolidine offers a powerful tool for inducing chirality in the synthesis of more complex heterocyclic systems. Its utility as a chiral synthon allows for the creation of diverse libraries of compounds with potential applications in medicinal chemistry. sigmaaldrich.com
The synthesis of novel heterocyclic structures often involves leveraging the inherent chirality of this compound to direct the stereochemical outcome of subsequent reactions. For instance, it can serve as a template in diastereoselective reactions to build fused or spirocyclic ring systems. nih.govmdpi.com The benzyl (B1604629) group can be retained as a key structural feature or modified through various chemical transformations to introduce further diversity.
Recent research has focused on developing efficient methods for constructing enantioenriched 2,2-disubstituted pyrrolidines, which can be further elaborated into more complex heterocyclic structures like indolizidines. nih.gov These methods often involve catalytic, enantioselective approaches that allow for the synthesis of previously inaccessible compounds with potential value to the medicinal chemistry and natural products communities. nih.gov The versatility of the pyrrolidine scaffold is further demonstrated by its incorporation into a wide range of pharmacologically active compounds, highlighting its status as a "privileged structure" in drug discovery. sigmaaldrich.comresearchgate.net
Synthesis of Enantiomerically Pure Amino Acid and Peptide Derivatives
This compound serves as a valuable precursor for the synthesis of non-proteinogenic amino acids and their derivatives, which are crucial components in the development of novel peptide-based therapeutics and peptidomimetics. The synthesis of enantiomerically pure δ-substituted proline analogues, for example, can be achieved starting from materials derived from this compound's core structure. rsc.orgconsensus.appcsic.es
The general strategy for solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. nih.govpeptide.comorientjchem.org The incorporation of derivatives of this compound into peptide chains can induce specific secondary structures and enhance biological activity and stability. tums.ac.ir
A key advantage of using this compound as a starting material is the ability to produce these complex amino acid derivatives in an enantiomerically pure form, which is critical for their biological function and for avoiding off-target effects. rsc.orgpacific.edu The synthesis of these derivatives often involves meticulous control of stereochemistry throughout the reaction sequence to ensure the final product has the desired configuration. consensus.appcsic.es
| Derivative Type | Synthetic Approach | Key Features |
| δ-Substituted Proline Analogues | Intramolecular cyclization | Enantiomerically pure; versatile for peptide modification |
| Non-proteinogenic Amino Acids | Asymmetric synthesis from chiral precursors | Introduction of unnatural side chains; enhanced peptide properties |
| Peptidomimetics | Incorporation of constrained pyrrolidine rings | Increased metabolic stability; defined conformations |
Role as a Precursor in the Total Synthesis of Complex Natural Products and Analogues
The pyrrolidine motif is a common structural feature in a wide variety of polycyclic alkaloid natural products. nih.gov Consequently, this compound and its derivatives are frequently employed as key intermediates in the total synthesis of these complex molecules. nih.govtdl.orgnih.gov The inherent chirality of this compound is instrumental in establishing the stereochemistry of multiple stereocenters within the target natural product.
The total synthesis of natural products is a rigorous test of synthetic methodology and provides a platform for the development of new chemical reactions. researchgate.net The use of this compound as a chiral building block can significantly streamline the synthesis of complex targets by providing a pre-formed, stereochemically defined fragment of the final molecule. elsevierpure.com
For example, the synthesis of pyrrolidine-containing natural products often involves strategies that utilize the pyrrolidine ring as a scaffold upon which the remainder of the molecular framework is constructed. nih.govsemanticscholar.org The benzyl group can also play a role in directing subsequent reactions or can be chemically manipulated to install other functional groups required for the final natural product structure. researchgate.net
| Natural Product Class | Synthetic Strategy | Role of this compound Derivative |
| Pyrrolizidine Alkaloids | Cycloaddition reactions | Chiral template for ring formation |
| Indolizidine Alkaloids | Ring-closing metathesis | Precursor to the bicyclic core |
| Stemona Alkaloids | Tandem cyclization reactions | Source of stereochemistry for multiple centers |
Development of Novel Three-Dimensional Molecular Architectures
The non-planar, puckered nature of the pyrrolidine ring makes it an ideal scaffold for the development of molecules with well-defined three-dimensional (3D) structures. researchgate.netnih.gov This is particularly important in drug discovery, where the 3D shape of a molecule is critical for its interaction with biological targets. researchgate.net this compound provides a rigid and stereochemically defined starting point for the construction of these complex 3D architectures.
The synthesis of spirocyclic compounds, where two rings share a single atom, is one area where this compound derivatives have proven useful. nih.govmdpi.com These spiro-pyrrolidine frameworks create unique 3D shapes that can explore novel regions of chemical space. nih.gov The development of efficient synthetic methods, such as [3+2] azomethine ylide cycloadditions, has enabled the rapid construction of diverse libraries of these compounds. nih.govmdpi.com
Analytical and Spectroscopic Characterization Techniques for Mechanistic and Structural Insights
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. soton.ac.uknih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of each atom. This technique is crucial for confirming the (R) configuration of 2-benzylpyrrolidine (B112527) and for studying the conformation of the pyrrolidine (B122466) ring and the orientation of the benzyl (B1604629) substituent. researchgate.netnih.gov
The pyrrolidine ring is known to adopt non-planar envelope or twisted conformations. nih.gov X-ray crystallographic studies on derivatives of (R)-2-benzylpyrrolidine can provide precise data on bond lengths, bond angles, and torsion angles, which are essential for understanding its conformational preferences. researchgate.netresearchgate.net This information is invaluable for designing catalysts and predicting the stereochemical outcome of reactions in which it is involved. The Flack parameter, derived from crystallographic data, is a key indicator used to confidently assign the absolute structure. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic nih.gov |
| Space Group | P21/c nih.gov |
| a (Å) | 9.8918 (5) researchgate.net |
| b (Å) | 30.6042 (12) researchgate.net |
| c (Å) | 12.3878 (6) researchgate.net |
| β (°) | 92.426 (2) researchgate.net |
| Volume (ų) | 3746.8 (3) researchgate.net |
| Z | 8 researchgate.net |
Advanced Spectroscopic Methods for Monitoring Reaction Intermediates
To gain a deeper understanding of reaction mechanisms involving this compound, it is often necessary to detect and characterize transient reaction intermediates. Advanced spectroscopic techniques that allow for real-time, in-situ analysis are indispensable for this purpose.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation in solution. researchgate.netrsc.org In-situ or reaction monitoring NMR allows chemists to observe the appearance of intermediates and products, and the disappearance of starting materials, directly in the reaction vessel. This can provide crucial information about reaction kinetics and the structure of short-lived species.
In-situ Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in functional groups. pressbooks.pub By monitoring the IR spectrum of a reaction mixture over time, it is possible to track the conversion of reactants to products and identify the characteristic vibrational frequencies of any intermediates that may form. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions in the gas phase. scielo.org.mx It can be used to detect the presence of reaction intermediates, even at very low concentrations. Techniques such as electrospray ionization (ESI-MS) allow for the gentle transfer of ions from solution to the gas phase, enabling the study of delicate intermediates.
| Technique | Information Obtained | Application to this compound Reactions |
|---|---|---|
| In-situ NMR | Structural information of species in solution, reaction kinetics | Characterization of iminium ion intermediates in organocatalysis |
| In-situ IR | Identification of functional groups, monitoring reactant/product concentrations | Observing the formation and consumption of carbonyl compounds |
| Mass Spectrometry | Detection of molecular ions and fragments, identification of intermediates | Identifying transient species in complex reaction mixtures nih.gov |
Chromatographic Techniques for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of this compound is critical for its applications, particularly in asymmetric synthesis. nih.gov Chromatographic techniques are the most widely used methods for determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.us
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.combgb-analytik.com A variety of CSPs are commercially available, allowing for the optimization of separations for a wide range of chiral compounds.
Chiral Gas Chromatography (GC): For volatile compounds, chiral gas chromatography is an effective method for enantiomeric separation. gcms.cz Similar to chiral HPLC, this technique utilizes a chiral stationary phase coated onto the inside of a capillary column to resolve the enantiomers.
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. An enantiomeric excess of >99.5% has been achieved for related 2-substituted pyrrolidines, as determined by chiral GC. nih.gov
| Technique | Principle | Typical Application |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase uma.es | Separation of a wide range of non-volatile chiral compounds |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase | Separation of volatile and thermally stable chiral compounds nih.gov |
Future Directions and Emerging Research Areas
Development of More Sustainable and Green Synthetic Methods for (R)-2-Benzylpyrrolidine
The principles of green chemistry are increasingly influencing the synthesis of valuable chemical entities, including chiral organocatalysts like this compound. Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
Biocatalysis: A significant area of development is the use of enzymes to construct chiral pyrrolidine (B122466) scaffolds. nih.govacs.org Engineered enzymes, such as cytochrome P411 variants, have been shown to catalyze intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high efficiency and enantioselectivity. nih.govacs.org This biocatalytic approach offers a new-to-nature reaction that proceeds under mild conditions and provides a concise route to these important N-heterocycles. acs.org The use of azides as nitrene precursors is particularly atom-economical, as they only eliminate nitrogen gas as a byproduct. nih.gov Future work will likely focus on expanding the substrate scope of these enzymes and engineering new biocatalysts for the direct synthesis of this compound and its analogues.
Green Solvents and Reagents: Research is also moving towards the use of eco-friendly solvents, such as aqueous ethanol, and the elimination of catalysts where possible. researchgate.netvjol.info.vn Multicomponent reactions (MCRs) are gaining traction as they offer high atom and step economy, reducing waste compared to traditional multi-step syntheses. researchgate.net Another promising strategy involves the use of recoverable and reusable catalysts, such as L-proline functionalized magnetic nanorods, which facilitate an efficient, green, one-pot procedure for synthesizing pyrrolidine derivatives and can be easily separated and reused without significant loss of activity. rsc.org
| Method | Key Features | Advantages |
| Biocatalysis (Enzymatic C-H Amination) | Uses engineered cytochrome P411 enzymes. | High enantioselectivity, mild reaction conditions, atom-economical. nih.govacs.org |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom and step economy, reduced waste generation. researchgate.net |
| Heterogeneous Catalysis | Employs recyclable catalysts like functionalized nanorods. | Catalyst can be easily recovered and reused, promoting a circular economy. rsc.org |
| Green Solvents | Utilizes environmentally benign solvents like aqueous ethanol. | Reduces environmental impact and potential toxicity. researchgate.netvjol.info.vn |
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale organic synthesis to industrial production faces challenges related to scalability, safety, and consistency. Flow chemistry and automated synthesis platforms offer powerful solutions to these issues, and their integration with this compound chemistry is a key area for future development.
Continuous-Flow Synthesis: Continuous-flow organocatalysis provides numerous advantages, including rapid reaction times, enhanced safety, and easier scalability. rsc.org For pyrrolidine-based catalysts, polymer-supported versions have been successfully employed in continuous-flow processes, demonstrating an acceleration of the reaction rate and improved catalyst durability compared to batch systems. acs.org An innovative approach involves using a packed-bed of a solid catalyst precursor, such as L-proline, to continuously generate a soluble, homogeneous catalyst that is then fed into the reactor coil. nih.gov This method avoids the challenges of handling solid catalysts in flow while maintaining the benefits of a continuous process. nih.gov Future work will focus on developing robust heterogenized versions of this compound suitable for long-term use in packed-bed reactors.
Automated Synthesis Platforms: High-throughput experimentation is revolutionizing the discovery of new reactions and the optimization of existing ones. Automated platforms using low-volume, non-contact dispensing technology can prepare thousands of derivatives in a fully automated fashion. nih.gov This miniaturization and acceleration allow for rapid scouting of reaction conditions and building blocks on a nanomole scale before scaling up promising candidates. nih.gov Applying this technology to reactions catalyzed by this compound derivatives will enable the rapid exploration of a vast chemical space, accelerating the discovery of new catalysts and reactions while minimizing waste and resource consumption. nih.gov
Exploration of Novel Catalytic Transformations Utilizing this compound Scaffolds
While this compound and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are well-established catalysts for transformations like Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions, there is vast potential for their application in new and more complex reactions. nih.govrsc.orgresearchgate.net
The core strategy involves the rational design of new catalysts based on the pyrrolidine scaffold to achieve novel reactivity. acs.org By modifying the steric and electronic properties of the catalyst, researchers can fine-tune its activity and selectivity for specific, challenging transformations. nih.gov An emerging area is the application of these organocatalysts in photoredox catalysis, where the chiral amine can engage with photogenerated radical intermediates to achieve enantioselective bond formation.
Future research will likely focus on:
Asymmetric C-X Bond Formation: Moving beyond traditional C-C bond formation to catalyze the enantioselective formation of C-N, C-O, and C-S bonds.
Remote Functionalization: Designing catalysts capable of inducing stereoselectivity at positions remote from the initial site of activation.
Domino and Cascade Reactions: Developing complex, one-pot transformations that rapidly build molecular complexity from simple starting materials, guided by the stereocontrolling influence of the pyrrolidine catalyst. researchgate.net
Atroposelective Synthesis: Utilizing the chiral pocket of newly designed catalysts to control axial chirality in the synthesis of biaryl compounds and other atropisomers. nih.gov
The discovery of new scaffolds for biologically active molecules through targeted chemical transformations is an analogous field that highlights the potential for finding new applications for established structural motifs. nih.govnih.gov
Advanced Computational Modeling for Accelerated Catalyst Discovery and Optimization
Traditional catalyst development often relies on a time-consuming and resource-intensive trial-and-error approach. mdpi.com Advanced computational modeling is emerging as an indispensable tool to accelerate this process, enabling the rational, in silico design and optimization of catalysts. mdpi.comresearchgate.net
Quantum Mechanical Simulations: Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms catalyzed by pyrrolidine derivatives. acs.orgmdpi.com DFT calculations can elucidate the structures of transition states, explain the origins of stereoselectivity, and predict the effects of catalyst modifications. acs.orgnih.gov For instance, computational studies have revealed that the binding pose of substrates within a catalyst's active site is crucial for controlling selectivity. acs.org Newer techniques, such as alchemical perturbation density functional theory (APDFT), promise to accelerate the prediction of binding energies and reaction barriers, allowing for rapid computational screening of catalyst variants. researchgate.net
Machine Learning and Data-Driven Approaches: The integration of machine learning (ML) with high-throughput computational screening is set to revolutionize catalyst discovery. oup.comarxiv.org ML models can be trained on large datasets of calculated or experimental reaction outcomes to identify complex relationships between a catalyst's structure and its performance. mdpi.comarxiv.org These models can then predict the efficacy of novel, untested catalyst structures, guiding synthetic efforts toward the most promising candidates and allowing for extrapolative predictions to discover truly novel catalysts. oup.com The development of new catalytic descriptors, such as adsorption energy distributions, can further enhance the predictive power of these models. arxiv.org
| Computational Tool | Application in Catalyst Design | Benefit |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states; explaining stereoselectivity. acs.orgnih.gov | Provides fundamental understanding to guide rational catalyst modification. |
| Alchemical Perturbation DFT (APDFT) | Rapidly predicting binding energies and reaction barrier heights. researchgate.net | Accelerates computational screening of catalyst libraries. |
| Machine Learning (ML) | Predicting catalyst performance based on structural features; identifying novel candidates. mdpi.comoup.com | Reduces reliance on trial-and-error experimentation; accelerates discovery. |
| Computational Databases | Storing and sharing curated computational and experimental data. researchgate.net | Enhances reproducibility and facilitates the development of robust ML models. |
Q & A
Q. What are the standard synthetic routes for (R)-2-Benzylpyrrolidine, and how can enantiomeric purity be ensured?
- Methodological Answer : this compound is typically synthesized via asymmetric hydrogenation or chiral resolution. For enantiomeric purity, chiral auxiliaries (e.g., (R)-BINAP ligands) or enzymatic resolution methods are employed. Key steps include:
- Stereochemical control : Use of chiral catalysts (e.g., Ru-BINAP complexes) to achieve >95% enantiomeric excess (ee) .
- Purification : Chiral HPLC or recrystallization with diastereomeric salts to isolate the (R)-enantiomer .
Validation via polarimetry or circular dichroism (CD) spectroscopy is critical to confirm optical activity .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?
- Methodological Answer : A combination of NMR (¹H, ¹³C, and 2D-COSY for connectivity), IR (amide/amine functional groups), and mass spectrometry (ESI-MS for molecular ion confirmation) is standard. For stereochemical validation:
- X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in structurally related pyrrolidine derivatives .
- Vibrational CD (VCD) spectroscopy distinguishes enantiomers by comparing experimental and computed spectra .
Q. How is the stability of this compound assessed under varying experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH-dependent stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours) .
- Light sensitivity : Expose to UV-Vis light and track changes using UV spectroscopy .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this compound derivatives?
- Methodological Answer : Racemization occurs via proton abstraction at the α-carbon. Mitigation includes:
Q. How can computational modeling be applied to predict the reactivity of this compound in asymmetric catalysis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and predict enantioselectivity. Steps:
Q. What strategies resolve contradictions between experimental data and theoretical calculations in stereochemical analysis?
- Methodological Answer : Contradictions often arise from solvent effects or neglected non-covalent interactions. Solutions:
- Solvent correction : Include implicit solvent models (e.g., PCM) in DFT calculations.
- Crystallographic validation : Compare computed and experimental X-ray structures to identify discrepancies .
- Dynamic NMR : Detect conformational equilibria that may skew theoretical predictions .
Q. How can this compound be functionalized for applications in drug discovery without compromising stereochemical integrity?
- Methodological Answer : Late-stage functionalization via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
